![molecular formula C15H12ClFN2 B2420116 1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole CAS No. 615279-30-6](/img/structure/B2420116.png)

1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is also known as Flualprazolam, a substance in the Benzodiazepines group . It’s used as a sedative or hypnotic . The IUPAC name is 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine . The molecular formula is C17H12ClFN4 and the molecular weight is 326.7554 g/mol .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Sandmeyer reaction is a well-known reaction used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as electron microscopy . The structure involves various chemical bonds and interactions, contributing to its unique properties.

Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, protodeboronation is a reaction that has been reported with alkyl boronic esters .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be determined using various methods. For instance, the density, melting point, boiling point, solubility, and vapor pressure can be measured .

Scientific Research Applications

Occurrence and Environmental Impact

Parabens, including structures similar to 1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are widely used as preservatives in various products and have been detected in surface water and sediments due to continuous introduction into the environment. Studies indicate that despite wastewater treatments, parabens persist at low concentration levels in effluents, highlighting the need for further research on their environmental impact and degradation pathways (Haman et al., 2015).

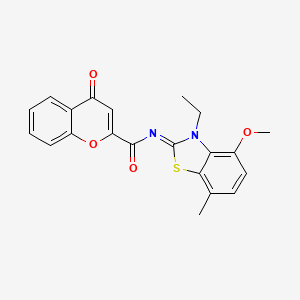

Therapeutic Potential and Medicinal Chemistry

Benzothiazole derivatives, which include the benzodiazole moiety present in 1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole, exhibit a broad spectrum of biological activities. These activities encompass antimicrobial, analgesic, anti-inflammatory, and antitumor effects, among others. The structural simplicity and versatility of benzothiazoles make them significant in drug discovery, offering opportunities for the development of new therapeutic agents (Kamal et al., 2015).

Synthetic Methodologies and Chemical Properties

The synthetic utilities of related compounds, such as o-phenylenediamines, have been explored for creating benzimidazoles, quinoxalines, and benzo(1,5)diazepines. These methodologies highlight the chemical versatility and potential for generating diverse structures for research and development purposes. The adaptability of these synthetic routes allows for the exploration of novel properties and applications in various scientific fields (Ibrahim, 2011).

Optoelectronic Materials

Derivatives of 1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole, such as quinazolines and pyrimidines, have been investigated for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of benzodiazole moieties into π-extended conjugated systems has been shown to significantly enhance the electroluminescent properties of materials for organic light-emitting diodes and other optoelectronic devices (Lipunova et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to interact easily with the biopolymers of the living system . This interaction can lead to various biochemical changes depending on the specific targets involved.

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s water solubility, which can impact its absorption and distribution, is reported to be 6842mg/L at 25℃ .

Result of Action

The wide range of biological activities associated with benzimidazole derivatives suggests that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and humidity, and it can decompose under these conditions . Therefore, these factors should be considered when handling and storing this compound.

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2/c1-10-18-14-7-2-3-8-15(14)19(10)9-11-12(16)5-4-6-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFJMBNATAMUFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2420033.png)

![2,4-difluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2420034.png)

![N-(3,4-dichlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2420042.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2420045.png)

![(Z)-2-((2-morpholino-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2420046.png)

![7-Bromo-2-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2420048.png)

![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)

![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)

![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)